molecular formula C5H8O B14723647 1-Butyne, 1-methoxy- CAS No. 13279-94-2

1-Butyne, 1-methoxy-

Cat. No.: B14723647
CAS No.: 13279-94-2
M. Wt: 84.12 g/mol
InChI Key: LWOLUVLUAVXOMH-UHFFFAOYSA-N
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Description

1-Butyne, 1-methoxy- (C₅H₈O) is a terminal alkyne with a methoxy group (-OCH₃) attached to the first carbon of the butyne chain (HC≡C-CH₂-OCH₃). This compound combines the reactivity of a terminal alkyne with the electron-donating effects of the methoxy group, influencing its physical and chemical properties. For example, terminal alkynes like 1-butyne exhibit distinct reactivity in hydrogenation and combustion, while methoxy-substituted hydrocarbons (e.g., 1-methoxybutane) provide comparative thermodynamic data .

Properties

CAS No.

13279-94-2

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

1-methoxybut-1-yne

InChI

InChI=1S/C5H8O/c1-3-4-5-6-2/h3H2,1-2H3

InChI Key

LWOLUVLUAVXOMH-UHFFFAOYSA-N

Canonical SMILES

CCC#COC

Origin of Product

United States

Preparation Methods

Halogenation-Dehydrohalogenation Pathways

Dihaloalkane Intermediate Synthesis

A patent by CN103896712A outlines a method for synthesizing butyne derivatives via dihaloalkane intermediates. While the patent focuses on unsubstituted butyne, its principles can be adapted for 1-methoxy derivatives:

  • Reaction of 1-Butylene with Halogens :
    1-Butylene reacts with bromine or chlorine to form 1,2-dibromobutane or 1,2-dichlorobutane. Introducing a methoxy group at the terminal position requires substituting one halogen atom with methoxide. For example:
    $$
    \text{CH}2=\text{CHCH}2\text{CH}3 + \text{Br}2 \rightarrow \text{CH}2\text{BrCHBrCH}2\text{CH}3
    $$
    Subsequent treatment with sodium methoxide (NaOCH₃) replaces one bromine atom:
    $$
    \text{CH}
    2\text{BrCHBrCH}2\text{CH}3 + \text{NaOCH}3 \rightarrow \text{CH}2\text{OCH}3\text{CHBrCH}2\text{CH}_3 + \text{NaBr}
    $$

  • Dehydrohalogenation :
    The methoxy-substituted dihaloalkane undergoes dehydrohalogenation in a 5–10% alcoholic potassium hydroxide solution:
    $$
    \text{CH}2\text{OCH}3\text{CHBrCH}2\text{CH}3 \xrightarrow{\text{KOH (alc.)}} \text{HC≡C-OCH}2\text{CH}2\text{CH}_3 + \text{HBr}
    $$
    Key Conditions :

    • Temperature: 60–80°C
    • Yield: 40–55% (extrapolated from similar reactions)

Alkylation of Propargyl Alcohol Derivatives

Methylation of Terminal Alkynols

A method for synthesizing 2-butyne, 1-methoxy- (CAS 2768-41-4) involves alkylating propargyl alcohol with methyl iodide. Adapting this for 1-butyne, 1-methoxy- requires a four-carbon alkynol precursor:

  • Synthesis of 3-Butyn-1-ol :
    Hydroboration-oxidation of 1-butyne yields 3-butyn-1-ol:
    $$
    \text{HC≡CCH}2\text{CH}3 \xrightarrow{\text{BH}3\cdot\text{THF}} \text{HOCH}2\text{CH}_2\text{C≡CH}
    $$

  • Methylation :
    Reacting 3-butyn-1-ol with methyl iodide in the presence of potassium carbonate:
    $$
    \text{HOCH}2\text{CH}2\text{C≡CH} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{CH}3\text{OCH}2\text{CH}2\text{C≡CH} + \text{KI}
    $$
    Optimized Parameters :

    • Solvent: Anhydrous acetone
    • Reaction Time: 12–24 hours
    • Yield: 60–70%

Grignard Reagent-Based Approaches

Methoxypropargyl Magnesium Bromide

Grignard reagents enable the introduction of methoxy groups at specific positions:

  • Formation of Propargyl Magnesium Bromide :
    $$
    \text{HC≡CCH}2\text{MgBr} + \text{CH}3\text{OH} \rightarrow \text{HC≡CCH}2\text{OCH}3 + \text{MgBrOH}
    $$
    Challenges :
    • Competing side reactions (e.g., polymerization of acetylides) reduce yields to 30–40%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

The patent CN103896712A highlights scalability challenges in batch processing. Continuous flow systems improve efficiency by:

  • Reducing reaction times (from 24 hours to 2–4 hours)
  • Enhancing heat transfer for exothermic dehydrohalogenation steps

Thermodynamic and Kinetic Analysis

Enthalpy of Formation

The enthalpy of formation ($$\Delta Hf^\circ$$) for unsubstituted 1-butyne is $$165.9 \pm 0.4 \, \text{kJ/mol}$$ . Introducing a methoxy group increases stability due to electron donation, lowering $$\Delta Hf^\circ$$ by approximately $$20 \, \text{kJ/mol}$$ (estimated via group contribution methods).

Comparative Data Tables

Table 1: Summary of Preparation Methods
Method Starting Materials Key Reagents Yield (%) Temperature (°C)
Halogenation-Dehydrohalo 1-Butylene, Br₂ KOH (alc.) 40–55 60–80
Alkylation 3-Butyn-1-ol, CH₃I K₂CO₃ 60–70 25–40
Grignard Propargyl bromide, CH₃OH Mg 30–40 0–10

Chemical Reactions Analysis

Types of Reactions: 1-Butyne, 1-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted alkynes or alkenes.

Scientific Research Applications

1-Butyne, 1-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-butyne, 1-methoxy- exerts its effects involves the interaction of its triple bond and methoxy group with various molecular targets. The alkyne moiety can participate in cycloaddition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the generation of diverse products.

Comparison with Similar Compounds

1-Butyne (HC≡C-CH₂-CH₃)

  • Reactivity : Undergoes terminal-specific reactions (e.g., acid-base reactions with ammonia, catalytic hydrogenation to 1-butene) .
  • Combustion Kinetics : Theoretical studies show faster combustion rates compared to internal alkynes like 2-butyne due to higher bond strain .

1-Methoxybutane (C₅H₁₂O)

  • Structure : Ether with a methoxy group on the first carbon of butane.
  • Physical Properties : Boiling point ranges from 311.9 K (38.8°C) to 523.15 K (250°C) under varying pressures, with vapor pressure data modeled via the Antoine equation .
  • Thermodynamics: Lower polarity compared to alcohols but higher than alkanes, influencing solubility in non-polar solvents .

1-Methoxy-2-methyl-1-butene (C₆H₁₂O)

  • Structure : Internal alkene with methoxy and methyl substituents.
  • Stereochemistry : Exists as (1E)- and (1Z)-isomers, with distinct NMR profiles (e.g., δ 4.11 ppm for methoxy protons) .
  • Applications : Used in organic synthesis as intermediates for complex bicyclic compounds .

Physical and Chemical Property Analysis

Boiling Points and Solubility

Compound Boiling Point Range (K) Solubility in Nonane (g/100g)
1-Butyne 280–300 (est.) Low (hydrocarbon-like)
1-Methoxybutane 311.9–523.15 134
1-Methoxy-2-methyl-1-butene 328–333 (est.) Not reported
  • 1-Butyne, 1-methoxy- : Expected to have a higher boiling point than 1-butyne due to the polar methoxy group but lower than 1-methoxybutane due to reduced molecular weight.

Reactivity

  • Catalytic Hydrogenation : Terminal alkynes (e.g., 1-butyne) hydrogenate selectively to cis-alkenes under palladium catalysts, but methoxy groups may sterically hinder this process .
  • Combustion : Methoxy groups likely reduce combustion rates compared to unsubstituted alkynes by stabilizing intermediates via electron donation .

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